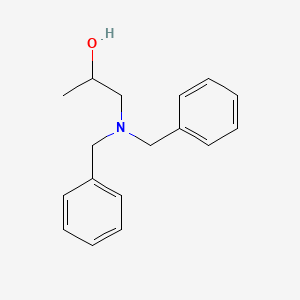
1-(Dibenzylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibenzylamino)propan-2-ol is an organic compound with the molecular formula C17H21NO It is a secondary alcohol and an amine, characterized by the presence of a hydroxyl group (-OH) and a dibenzylamino group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction typically proceeds as follows:
Reactants: Dibenzylamine and propylene oxide
Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)
Procedure: The dibenzylamine is dissolved in the solvent, and the propylene oxide is added dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is stirred for several hours until completion, followed by purification through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibenzylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium (e.g., sulfuric acid)
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted amines or ethers
Scientific Research Applications
1-(Dibenzylamino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dibenzylamino)propan-2-ol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and dibenzylamino groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(Dibenzylamino)propan-2-ol can be compared with other similar compounds, such as:
1-(Benzylamino)propan-2-ol: Similar structure but with one benzyl group instead of two.
2-(Dibenzylamino)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
1-(Dibenzylamino)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
93723-61-6 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-(dibenzylamino)propan-2-ol |
InChI |
InChI=1S/C17H21NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 |
InChI Key |
WXEYIBICXWVANI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















